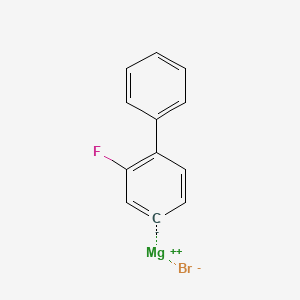

3-Fluoro-4-biphenylmagnesium bromide 0.5 M in Tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-biphenylmagnesium bromide is a Grignard reagent . It is a solution with a concentration of 0.5 M in Tetrahydrofuran (THF) . The linear formula of this compound is FC6H4MgBr .

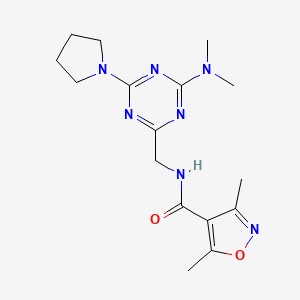

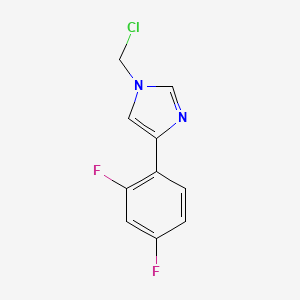

Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-biphenylmagnesium bromide is represented by the linear formula FC6H4MgBr . The molecular weight of this compound is 199.30 .Physical And Chemical Properties Analysis

This compound has a boiling point of 65 °C and a density of 0.936 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications

Fluoride Sensing

3-Fluoro-4-biphenylmagnesium bromide is used in synthesizing NIR region fluoride sensors. These sensors exhibit a specific, rapid colorimetric and ‘turn-off’ fluorescence response for fluoride ions in solution and in living cells (Zou et al., 2014).

Cross-Coupling Reactions

This compound is involved in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines. These reactions are efficient in forming new chemical bonds, essential for creating various complex molecules (Mongin et al., 2002).

Synthesis of Nucleosides

It plays a role in synthesizing 3'-fluoro-2',3'-dideoxy-2',3'-didehydro-4'-ethynyl D- and L-furanosyl nucleosides, which are potential compounds for anti-HIV activities (Chen et al., 2004).

Molecular Structure Studies

The compound is used in the study of molecular structures, such as in the synthesis of hexabiphenyldiplumbane and tri(trisbiphenylplumbyl)plumbate, providing insights into variations of bond distances and angles (Wang et al., 2004).

Fluorescence Turn-On Sensing

It assists in synthesizing derivatives for the fluorescence turn-on sensing of fluoride ions in water, demonstrating its application in detecting specific ions in environmental samples (Hirai et al., 2016).

Electronic Property Tuning

This compound is significant in tuning the electronic properties of conjugated polythiophenes, contributing to advancements in materials science, especially in electronics and photonics (Gohier et al., 2013).

Carbon−Fluorine Bond Formation

3-Fluoro-4-biphenylmagnesium bromide is pivotal in the study of Carbon−Fluorine bond formation, a crucial aspect in organic synthesis and pharmaceutical chemistry (Barthazy et al., 1999).

Coordinated Fluoride Studies

It aids in understanding the coordination of fluoride in various metal complexes, which is important in catalysis and material science (Horn et al., 1984).

Safety and Hazards

properties

IUPAC Name |

magnesium;1-fluoro-2-phenylbenzene-5-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F.BrH.Mg/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h1-4,6-9H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNDOBDYZJXTMX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=[C-]C=C2)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

![N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2469277.png)

![Methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B2469285.png)